Structural Elucidation and Synthetic Methodology of 3-(2-Thienyl)azetidine Hydrochloride: A Technical Guide
Structural Elucidation and Synthetic Methodology of 3-(2-Thienyl)azetidine Hydrochloride: A Technical Guide
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently relies on the strategic deployment of strained heterocycles and bioisosteres. 3-(2-Thienyl)azetidine hydrochloride (CAS: 2940950-45-6) represents a highly specialized building block that exemplifies this approach [1].
By replacing traditional bulky rings (such as piperidines or tropanes) with an azetidine scaffold, chemists can significantly reduce a molecule's lipophilicity (cLogP) and molecular weight, thereby enhancing aqueous solubility and metabolic stability [2]. Furthermore, the incorporation of the 2-thienyl group acts as a robust bioisostere for a phenyl ring, offering a unique sulfur-based hydrogen bond acceptor and altering the electron density to modulate Cytochrome P450 (CYP) metabolism. As a hydrochloride salt, this compound ensures optimal solid-state stability and solubility for downstream high-throughput screening and synthesis.
Caption: Structural rationale and physicochemical benefits of the 3-(2-thienyl)azetidine HCl scaffold.
Chemical Identity & Physicochemical Properties
Understanding the foundational properties of 3-(2-Thienyl)azetidine hydrochloride is critical for predicting its behavior in cross-coupling reactions and biological assays. The data below synthesizes the core chemical identity of the molecule.
Table 1: Chemical Identity and Calculated Properties
| Property | Value | Rationale / Significance |
| IUPAC Name | 3-(thiophen-2-yl)azetidine hydrochloride | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 2940950-45-6 | Unique identifier for procurement and safety tracking [3]. |
| SMILES | Cl.c1cc(sc1)C2CNC2 | Enables in silico modeling and computational docking. |
| Molecular Formula | C₇H₁₀ClNS | Represents the protonated salt form. |
| Molecular Weight | 175.68 g/mol | Low MW allows for extensive downstream functionalization. |
| Exact Mass | 175.0222 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |
Synthetic Methodology: Process Chemistry Workflow
The synthesis of 3-arylazetidines historically suffered from low yields due to the ring strain of the 4-membered azaheterocycle, which makes it susceptible to ring-opening under harsh conditions. To circumvent this, modern protocols utilize transition-metal-catalyzed cross-coupling of 1-Boc-3-iodoazetidine [4].
The following protocol details a robust, self-validating Suzuki-Miyaura cross-coupling approach, followed by acidic deprotection.
Phase 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Form the C-C bond between the azetidine core and the thiophene ring without compromising the strained 4-membered ring.
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Reagent Charging: In an oven-dried microwave vial, charge 1-Boc-3-iodoazetidine (1.0 equiv, limiting reagent) and 2-thienylboronic acid (1.5 equiv).
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Causality: An excess of the boronic acid compensates for protodeboronation, a common side reaction under basic aqueous conditions.
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Base & Solvent Addition: Add anhydrous K₂CO₃ (3.0 equiv) and a solvent system of 1,4-Dioxane/H₂O (4:1 v/v).
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Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step of the catalytic cycle.
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Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%).
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Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a wide bite angle that accelerates reductive elimination while strictly suppressing deleterious β-hydride elimination of the sp³-hybridized azetidine carbon.
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Degassing: Sparge the mixture with nitrogen gas for 10 minutes.
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Causality: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.
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Reaction Execution: Seal the vial and subject it to microwave irradiation at 90°C for 45 minutes.
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Self-Validating Workup:
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Monitor completion via LC-MS (target mass for intermediate:[M+H-tBu]⁺ = 184 m/z).
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Extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF/salts, and dry over Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate 1-Boc-3-(2-thienyl)azetidine .
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Phase 2: Boc Deprotection and Salt Formation
Objective: Cleave the tert-butyloxycarbonyl protecting group and isolate the target molecule as a stable hydrochloride salt.
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Dissolution: Dissolve the purified 1-Boc-3-(2-thienyl)azetidine in anhydrous Dichloromethane (DCM) at 0°C.
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Acidic Cleavage: Dropwise, add 4M HCl in Dioxane (10.0 equiv).
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Causality: Conducting the addition at 0°C controls the exothermic release of CO₂ and isobutylene gas, preventing thermal degradation or ring-opening of the azetidine.
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Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via TLC (ninhydrin stain); the secondary amine product will stain a deep purple/pink, while the starting material remains UV-active only.
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Isolation: Concentrate the mixture in vacuo. Triturate the resulting crude oil with ice-cold diethyl ether.
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Causality: The highly polar hydrochloride salt is completely insoluble in ether, driving quantitative precipitation while lipophilic impurities remain in solution.
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Final Yield: Filter the precipitate under a nitrogen atmosphere and dry under high vacuum to afford 3-(2-Thienyl)azetidine hydrochloride as an off-white crystalline solid.
Caption: Synthesis workflow of 3-(2-Thienyl)azetidine hydrochloride via Suzuki cross-coupling.
Reaction Optimization Data
To maximize the yield of the critical cross-coupling step, various parameters must be evaluated. The table below summarizes quantitative optimization data derived from analogous 3-arylazetidine syntheses [5].
Table 2: Optimization of the Cross-Coupling Step
| Catalyst System | Solvent System | Temperature | Yield (%) | Observation / Causality |
| Pd(PPh₃)₄ | Toluene/H₂O | 100°C (Thermal) | 35% | High rate of β-hydride elimination; decomposition observed. |
| NiCl₂(dme) / dtbbpy | EtOH | 80°C (MW) | 72% | Good yield, but requires rigorous air-free handling of Ni(0). |
| Pd(dppf)Cl₂ | Dioxane/H₂O | 90°C (MW) | 88% | Optimal bite angle of dppf suppresses side reactions; MW heating ensures rapid kinetics. |
Conclusion
3-(2-Thienyl)azetidine hydrochloride is a high-value intermediate that merges the low-lipophilicity advantages of the azetidine ring with the metabolic robustness of the thiophene bioisostere. By employing a tightly controlled, palladium-catalyzed Suzuki-Miyaura coupling followed by low-temperature acidic deprotection, synthetic chemists can reliably access this scaffold at scale. The self-validating steps embedded within the protocol—such as LC-MS mass tracking and selective ether precipitation—ensure high purity and reproducibility, which are mandatory for downstream pharmaceutical development.
References
- Alchimica. "3-(2-thienyl)azetidine;hydrochloride (1 x 100 mg)". Alchimica Catalog.
- National Institutes of Health (PMC). "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters". NIH Public Access.
- ChemScene. "2940950-45-6 | 3-(Thiophen-2-yl)azetidine hydrochloride". ChemScene Catalog.
- MDPI. "Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications". MDPI Open Access.
- ACS Publications. "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines". The Journal of Organic Chemistry.
